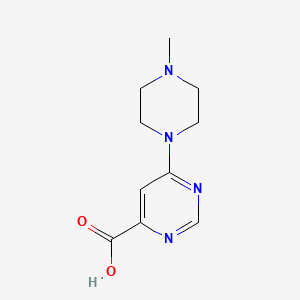

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the 4-methylpiperazine group. One common method involves the reaction of a pyrimidine precursor with 4-methylpiperazine under nucleophilic substitution conditions. For example, the Ullmann nucleophilic substitution conditions can be applied to form the C-N bond at the C6 position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of condensing agents such as N,N’-carbonyldiimidazole (CDI) in solvents like dimethylformamide (DMF) can facilitate the coupling reactions necessary for the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like DMF or pyridine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

1.1. Anticancer Activity

Recent studies have highlighted the potential of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid as a lead compound in the development of anticancer agents. Its derivatives have been investigated for their inhibitory effects on various cancer cell lines. For instance, compounds derived from this structure have shown promising results against mutated forms of the rearranged during transfection (RET) kinase, which is implicated in several cancers .

Case Study:

A study demonstrated that modifications to the pyrimidine ring significantly enhanced the potency of these compounds against RET-positive tumors, suggesting that this compound could serve as a scaffold for developing targeted cancer therapies .

1.2. Neuropharmacology

The compound's piperazine moiety is known for its neuroactive properties, making it a candidate for neurological disorders. Research indicates that derivatives can act on neurotransmitter systems, potentially aiding in the treatment of conditions like anxiety and depression .

Case Study:

In a pharmacological evaluation, derivatives of this compound were tested for their affinity to serotonin receptors, showing significant binding activity that could translate into therapeutic effects in mood disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds derived from this compound. SAR studies have revealed how variations in substituents affect biological activity.

| Substituent | Biological Activity | Comments |

|---|---|---|

| Methyl group at C6 | Increased potency against RET | Essential for receptor binding |

| Morpholine group | Enhanced CNS activity | Improves blood-brain barrier penetration |

| Hydroxyl substituent | Improved solubility | Facilitates better pharmacokinetic profiles |

These findings are pivotal for designing new derivatives with improved therapeutic indices.

Synthesis and Development

The synthesis of this compound and its derivatives has been optimized through various methods, including microwave-assisted synthesis and solvent-free reactions. These approaches not only enhance yield but also reduce reaction times significantly.

Synthesis Methodology:

A typical synthesis involves the reaction of 4-methylpiperazine with pyrimidine-4-carboxylic acid under controlled conditions to yield high-purity products suitable for biological testing .

Mecanismo De Acción

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrimidine-based compounds often function by inhibiting enzymes such as cyclooxygenase (COX) or tyrosine kinases, leading to reduced production of inflammatory mediators or inhibition of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Imatinib: A well-known pyrimidine-based drug used in the treatment of chronic myelogenous leukemia.

Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.

Nilotinib: Similar to imatinib and dasatinib, used for its anticancer properties.

Uniqueness

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 4-methylpiperazine moiety makes it a versatile scaffold for drug development and other applications.

Actividad Biológica

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-methylpiperazine moiety and a carboxylic acid group. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility, permeability, and overall pharmacokinetic profile.

Research indicates that this compound exhibits inhibitory effects on various enzymes and receptors:

- Inhibition of NAPE-PLD : The compound has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids. Inhibiting this enzyme can modulate lipid signaling pathways involved in emotional behavior and neuroprotection .

- Kinase Inhibition : Similar compounds within the pyrimidine family have shown potential as multikinase inhibitors, suggesting that this compound may also interact with various kinase targets, potentially affecting cell proliferation and apoptosis .

- Antimicrobial Activity : Some studies have suggested that derivatives of pyrimidine carboxylic acids exhibit antibacterial properties, indicating that this compound may also possess similar activities against bacterial pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the piperazine substituents significantly impact the inhibitory potency against NAPE-PLD. For example, modifications to the piperazine ring can enhance binding affinity and selectivity .

- Potency Enhancements : The incorporation of different alkyl groups or functional groups at specific positions on the pyrimidine ring has been shown to improve potency. For instance, certain substitutions lead to compounds with IC50 values in the nanomolar range .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| NAPE-PLD Inhibition | NAPE-PLD | 72 nM | |

| Multikinase Inhibition | CDK4/6 | 0.011 - 0.015 μM | |

| Antibacterial Activity | Various Bacterial Strains | Varies |

Case Studies

Several studies have explored the pharmacological potential of related compounds:

- Emotional Behavior Modulation : Research demonstrated that selective NAPE-PLD inhibitors could significantly alter emotional behaviors in animal models, suggesting therapeutic implications for mood disorders .

- Cancer Treatment : Compounds similar to this compound have shown promise in preclinical models for inhibiting tumor growth through targeted kinase inhibition .

- Antimicrobial Efficacy : A series of studies have indicated that pyrimidine derivatives possess activity against various bacterial strains, highlighting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)9-6-8(10(15)16)11-7-12-9/h6-7H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMZXSFXPNNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.